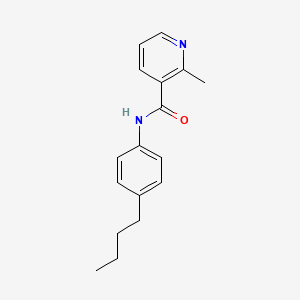![molecular formula C14H23N5 B6963780 N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6963780.png)
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine is a complex organic compound characterized by its unique structure, which includes both imidazole and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole and pyrazole precursors. These precursors are then subjected to alkylation reactions to introduce the ethyl and propan-2-yl groups. The final step involves the coupling of these modified precursors under controlled conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines with altered alkyl groups.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The imidazole and pyrazole rings allow it to bind to metal ions and enzyme active sites, potentially inhibiting their activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
Uniqueness
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine is unique due to its dual-ring structure, which provides versatility in binding and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or enzyme active sites.
Eigenschaften
IUPAC Name |
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-10(2)19-9-13(8-16-19)11(3)17-12(4)14-15-6-7-18(14)5/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPJQDOLUYYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(C)NC(C)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B6963698.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]butanamide](/img/structure/B6963701.png)
![3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6963702.png)
![N-[[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B6963708.png)
![6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one](/img/structure/B6963715.png)
![2-Tert-butylsulfonyl-1-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone](/img/structure/B6963720.png)
![N-[4-[1-[(4-cyano-6-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6963725.png)
![1-(2-methoxyethyl)-N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6963733.png)
![1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine](/img/structure/B6963749.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine](/img/structure/B6963760.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-2-ylbutan-1-amine](/img/structure/B6963769.png)
![1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963776.png)

![N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6963799.png)
